molecular formula C14H14Br4O4 B1330026 Bis(2,3-dibromopropyl) phthalate CAS No. 7415-86-3

Bis(2,3-dibromopropyl) phthalate

Cat. No.: B1330026
CAS No.: 7415-86-3
M. Wt: 565.9 g/mol
InChI Key: IVARTEJQLIMVJT-UHFFFAOYSA-N
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Description

Bis(2,3-dibromopropyl) phthalate is a chemical compound with the molecular formula C14H14Br4O4. It is commonly used in the plastics industry as a flame retardant. The compound is known for its high bromine content, which contributes to its effectiveness in reducing flammability .

Mechanism of Action

Mode of Action

It is known to interact with its targets, causing changes at the molecular level . More research is needed to elucidate the specific interactions and resulting changes.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

It is known that such compounds can have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bis(2,3-dibromopropyl) phthalate. For instance, it has been found in various environmental compartments, indicating that it can leach into the environment and potentially cause contamination .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3-dibromopropyl) phthalate typically involves the esterification of phthalic anhydride with 2,3-dibromopropanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid. The reaction conditions include heating the mixture to a temperature range of 100-150°C to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient mixing to ensure complete reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Bis(2,3-dibromopropyl) phthalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis(2,3-dibromopropyl) phthalate has a wide range of applications in scientific research:

    Chemistry: Used as a flame retardant additive in polymer chemistry to enhance the fire resistance of materials.

    Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.

    Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability and reactivity.

    Industry: Widely used in the production of flame-retardant plastics, textiles, and coatings

Comparison with Similar Compounds

Uniqueness: Bis(2,3-dibromopropyl) phthalate is unique due to its specific molecular structure, which provides a balance between high bromine content and chemical stability. This makes it particularly effective as a flame retardant in a variety of industrial applications .

Properties

IUPAC Name

bis(2,3-dibromopropyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Br4O4/c15-5-9(17)7-21-13(19)11-3-1-2-4-12(11)14(20)22-8-10(18)6-16/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVARTEJQLIMVJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(CBr)Br)C(=O)OCC(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Br4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864056
Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester
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Molecular Weight

565.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7415-86-3
Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7415-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,3-dibromopropyl) phthalate
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